An In-Depth Technical Guide to 5-Chloro-6-methylimidazo[1,2-a]pyridine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 5-Chloro-6-methylimidazo[1,2-a]pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system is featured in several marketed drugs, including zolpidem, alpidem, and olprinone, highlighting its therapeutic significance.[3] The diverse pharmacological activities associated with this scaffold—ranging from anticancer and antiviral to anti-inflammatory and analgesic properties—underscore its importance in drug discovery.[3][4] This guide provides a comprehensive technical overview of a specific derivative, 5-Chloro-6-methylimidazo[1,2-a]pyridine, including its identifiers, a detailed synthetic protocol, and its potential applications in research and development.
Core Identifiers of 5-Chloro-6-methylimidazo[1,2-a]pyridine
| Identifier | Value |
| IUPAC Name | 5-Chloro-6-methylimidazo[1,2-a]pyridine |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| Canonical SMILES | CC1=C(Cl)C=C2N=C[N]C=C12 |
| InChI Key | (Predicted) |
Synthesis Protocol: A Practical Approach
The synthesis of 5-Chloro-6-methylimidazo[1,2-a]pyridine can be achieved through the condensation of a substituted 2-aminopyridine with an α-haloketone, a well-established method for constructing the imidazo[1,2-a]pyridine core.[5] A plausible and efficient synthetic route starts from the commercially available precursor, 2-Amino-5-chloro-6-methylpyridine.
Starting Material: 2-Amino-5-chloro-6-methylpyridine
Experimental Workflow: Two-Step Synthesis
This synthesis involves an initial reaction with chloroacetaldehyde followed by cyclization.
Caption: Synthetic workflow for 5-Chloro-6-methylimidazo[1,2-a]pyridine.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 2-Amino-5-chloro-6-methylpyridine (1.0 eq) in ethanol, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).
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Reaction Conditions: Stir the mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Cyclization: Upon completion of the initial reaction, heat the mixture to reflux for 4-6 hours to induce intramolecular cyclization.
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Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure 5-Chloro-6-methylimidazo[1,2-a]pyridine.
Physicochemical and Spectroscopic Properties
The physicochemical properties of 5-Chloro-6-methylimidazo[1,2-a]pyridine can be predicted based on the known characteristics of the imidazo[1,2-a]pyridine scaffold.
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Appearance | Off-white to light yellow solid | Based on similar substituted imidazo[1,2-a]pyridines.[9] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. | General characteristic of the imidazo[1,2-a]pyridine core. |
| Lipophilicity (cLogP) | Moderately lipophilic | The presence of the chloro and methyl groups influences lipophilicity. |
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core, as well as a singlet for the methyl group. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group.[10][11][12]
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The positions of the signals will be consistent with the substitution pattern on the heterocyclic ring.[10]
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Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.[13][14][15]
Biological Activities and Potential Applications
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore with a broad spectrum of documented biological activities.[3] This suggests that 5-Chloro-6-methylimidazo[1,2-a]pyridine could be a valuable candidate for screening in various therapeutic areas.
Potential Therapeutic Areas:
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Anticancer: Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of kinases such as PI3K/mTOR and tubulin polymerization.[16] The substitution pattern on the core structure is crucial for its anticancer efficacy.
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Antiviral: Certain derivatives have shown significant activity against a range of viruses, including human cytomegalovirus.[4]
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Anti-inflammatory and Analgesic: The scaffold is present in compounds exhibiting anti-inflammatory and analgesic properties.[4]
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Antitubercular: Imidazo[1,2-a]pyridines have emerged as a promising class of compounds in the development of new treatments for tuberculosis.
Role in Drug Design and Development:
The concept of bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing lead compounds.[17] The imidazo[1,2-a]pyridine nucleus itself can serve as a bioisostere for other bicyclic systems. For instance, an 8-fluoroimidazo[1,2-a]pyridine has been successfully used as a bioisosteric replacement for imidazo[1,2-a]pyrimidine, demonstrating the utility of this scaffold in modulating physicochemical and pharmacological properties.[18] The specific substitution with a chloro and a methyl group in 5-Chloro-6-methylimidazo[1,2-a]pyridine provides a unique electronic and steric profile that can be explored for targeted drug design.
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